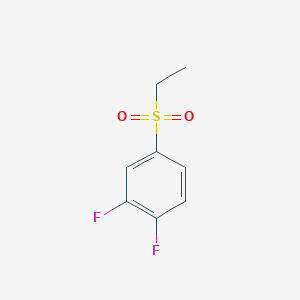

1,2-Difluoro-4-ethylsulfonylbenzene

Overview

Description

1,2-Difluoro-4-ethylsulfonylbenzene is a biochemical compound used for proteomics research . It has a molecular formula of C8H8F2O2S and a molecular weight of 206.21 .

Molecular Structure Analysis

The molecular structure of 1,2-Difluoro-4-ethylsulfonylbenzene consists of a benzene ring with two fluorine atoms and an ethylsulfonyl group attached to it .Physical And Chemical Properties Analysis

1,2-Difluoro-4-ethylsulfonylbenzene has a molecular formula of C8H8F2O2S and a molecular weight of 206.21 . Other physical and chemical properties like melting point, boiling point, and density are not available in the sources I found.Scientific Research Applications

-

Fluorescent Probes

- Field : Biomedical, environmental monitoring, and food safety .

- Application : Fluorescent probes are sensitive, selective, non-toxic in detection and thus provided a new solution in these fields . They can detect biomolecules or molecular activities within cells through fluorescence signals .

- Methods : The design of fluorescent probe requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes and the introduction of target groups . Common fluorescent dyes are mainly divided into two main categories. One category is organic fluorescent dyes, including fluorescein, rhodamine, cyanine fluorescent dyes, etc .

- Results : Due to their unique optical properties and high sensitivity, fluorescent probes and organic small molecule fluorescent probes have been widely used in various fields such as biomedical, environmental monitoring, and food safety .

-

Proteomics Research

- Field : Proteomics .

- Application : “1,2-Difluoro-4-ethylsulfonylbenzene” is used as a biochemical for proteomics research .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of this application were not specified in the source .

- BF2-based Fluorophores

- Field : Bioimaging and chemosensing .

- Application : BF2-based fluorophores, such as the well-known BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) dye, are prevalently used in diverse research areas . They exhibit promising features including high quantum yields, fine-tuned absorption and emission spectra as well as good photostability .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of this application were not specified in the source .

- Molecular Sensors

- Field : Bioimaging and chemosensing .

- Application : BF2-based fluorophores, such as BOPHY (bis(difluoroboron)-1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine), are being used in a range of applications spanning from molecular sensors to photosensitizers for solar cells .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of this application were not specified in the source .

properties

IUPAC Name |

4-ethylsulfonyl-1,2-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2S/c1-2-13(11,12)6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKPJNBCDJOHGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Difluoro-4-ethylsulfonylbenzene | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328568.png)

![5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328569.png)

![Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328570.png)

![3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328573.png)

![Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328575.png)